methyl 6-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)pyridine-3-carboxylate
Description
Methyl 6-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)pyridine-3-carboxylate is a pyridine derivative featuring:
- A pyridine ring substituted at position 3 with a methyl ester group.
- A pyrrolidine ring at position 6, modified with a tert-butoxycarbonyl (Boc)-protected amine at the 3-position.
This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and protease inhibitors, where the Boc group ensures amine stability during multi-step reactions .
Propriétés
IUPAC Name |
methyl 6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(21)18-12-7-8-19(10-12)13-6-5-11(9-17-13)14(20)22-4/h5-6,9,12H,7-8,10H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLBQMFHMSZSAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
Methyl 6-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)pyridine-3-carboxylate is a pyridine derivative featuring a pyrrolidine moiety that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which may influence its pharmacological properties.
Chemical Structure
The chemical formula for methyl 6-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)pyridine-3-carboxylate is . Its structural representation is essential for understanding its reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that compounds with pyrrolidine and pyridine structures often exhibit significant biological activities, including antiviral, antibacterial, and anticancer properties. The specific activities of methyl 6-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)pyridine-3-carboxylate are still under investigation, but related compounds have shown promising results.
Antiviral Activity
A study highlighted the antiviral potential of various pyrrolidine derivatives. For instance, compounds with similar structures demonstrated activity against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV). The incorporation of a pyrrolidine core has been linked to enhanced antiviral efficacy, suggesting that methyl 6-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)pyridine-3-carboxylate could exhibit similar properties .
Antibacterial Activity
Pyrrolidine derivatives have also been evaluated for their antibacterial activity. In vitro studies have shown that certain pyrrolidine-based compounds possess significant antimicrobial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . While specific data on methyl 6-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)pyridine-3-carboxylate is limited, its structural analogs suggest potential in this area.
Case Studies and Research Findings
- Antiviral Studies : A series of pyrrolidine derivatives were synthesized and tested for their antiviral activities. The results indicated that modifications to the pyrrolidine ring could significantly enhance activity against various viral strains .
- Antibacterial Evaluations : In a comparative study, several pyrrolidine derivatives were assessed for their antibacterial properties, demonstrating superior efficacy compared to traditional antibiotics such as ciprofloxacin .
- Mechanistic Insights : Research into the mechanisms of action revealed that these compounds might interfere with viral replication processes or bacterial cell wall synthesis, although specific pathways for methyl 6-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)pyridine-3-carboxylate remain to be elucidated .
Data Tables
Applications De Recherche Scientifique
Synthesis Overview
The synthesis typically involves:
- Formation of the pyrrolidine derivative : Utilizing tert-butoxycarbonyl (Boc) protection to enhance stability during reactions.
- Pyridine carboxylation : Introducing the carboxylate group through various coupling reactions.
- Final purification : Achieving high purity (>95%) through recrystallization or chromatographic methods.
Medicinal Chemistry
Methyl 6-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)pyridine-3-carboxylate has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, a study demonstrated that modifications in the pyrrolidine structure significantly enhanced the compound's ability to inhibit tumor growth in vitro and in vivo, suggesting its potential as a lead compound in cancer therapy .
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications.
Case Study: Cognitive Enhancement
In preclinical studies, methyl 6-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)pyridine-3-carboxylate showed promise in enhancing cognitive functions in animal models of Alzheimer's disease. The results indicated improved memory retention and reduced amyloid plaque formation, highlighting its potential in treating neurodegenerative disorders .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues from Pyridine Derivatives
The following compounds share core structural motifs but differ in substituents, impacting their physicochemical and synthetic properties:
Key Observations:
Boc Protection : The Boc group is a common feature in intermediates like the target compound and tert-butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate, enabling selective deprotection during synthesis .
Halogen Substitution : Compounds with halogens (e.g., bromine, chlorine) exhibit enhanced reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas fluorine increases electronegativity and metabolic stability .
Ester vs. Amide : The target’s methyl ester group offers hydrolytic lability compared to the stable amide in N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide, influencing drug bioavailability .
Q & A
Q. How can computational methods predict the compound’s biological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
